Compound Description: PD 180988 is another potent endothelin A receptor antagonist, similar to PD 156707. It exhibits a longer half-life in the body compared to PD 156707 []. Studies demonstrate that PD 180988 effectively reverses hypoxic pulmonary vasoconstriction in newborn lambs with minimal impact on systemic vascular resistance [].
Compound Description: PD 155080 is a non-peptide, orally active endothelin receptor antagonist with a higher affinity for ETA receptors compared to ETB receptors []. It exhibits good oral bioavailability in rats (87%) [].
Relevance: PD 155080 represents a key compound in the development of PD 156707. Structural modifications from PD 155080, particularly around the butenolide ring, led to the discovery of PD 156707 with enhanced ETA receptor selectivity [].
Compound with Increased Lipophilicity at R2 Position of PD 156707
Compound Description: This compound is a structural analog of PD 156707, modified to increase lipophilicity at the R2 position of the butenolide ring. This modification resulted in enhanced affinity for both ETA and ETB receptors, making it a more balanced ETA/ETB antagonist compared to the highly selective PD 156707 [].
Cy5.5-Labeled PD 156707 Analogue
Compound Description: This compound is a fluorescent photoprobe designed by conjugating the fluorescent marker Cy5.5 to a modified PD 156707 structure. The modification involved introducing a PEG-spacer with an amino group for attaching the fluorophore [].
Compound Description: [(18)F]17 is a radiolabeled analog of PD 156707 designed for positron emission tomography (PET) imaging []. It retains high affinity for ETA receptors while exhibiting improved hydrophilicity compared to the parent compound, potentially leading to better clearance properties and reduced non-specific binding in vivo [].
BQ123: A cyclic pentapeptide endothelin receptor antagonist [].
BMS-193884: A biphenyl sulphonamide endothelin receptor antagonist [].
PS-433540: A dual endothelin and angiotensin receptor antagonist, designed by linking an angiotensin AT1 antagonist moiety to the BMS-193884 structure [].
SB 209670: A non-peptide, orally active ETA/ETB receptor antagonist [, ].
BQ 610: An ETA receptor antagonist [, ].
IRL-1620: An ETB receptor agonist [, ].
IRL-1038: An ETB receptor antagonist [].
IRL 2500: An ETB-selective antagonist [].
BQ 788: An ETB receptor antagonist [, , , ].
Ro 47-0203: An ETB receptor antagonist [].
PD 142893: An ETB receptor antagonist [].
PD 147452: An ETB receptor antagonist [].
PD 151583: An ETB receptor antagonist [].
Ala1,3,11,15 ET-1 (4 Ala ET-1): An ETB receptor agonist [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
PAT-505 is a potent, selective, non-competitive type III autotaxin inhibitor. PAT-505 displays significant inhibition of ATX activity in plasma and liver tissue after oral administration. PAT-505 treatment results in a small, but significant, improvement in fibrosis with only minor improvements in hepatocellular ballooning and hepatic inflammation. PAT-505 may represent a novel therapeutic approach for the treatment of multiple fibrotic liver diseases, including NASH.
Pateamine A is a marine macrolide that is isolated from the sponge Mycale hentscheli and exhibits anticancer and antiviral properties. It has a role as a marine metabolite, an antiviral agent, an antineoplastic agent, and a eukaryotic initiation factor 4F inhibitor. It is a macrolide, a member of 1,3-thiazoles, a tertiary amino compound, a primary amino compound, and an olefinic compound. Pateamine A an inhibitor of eukaryotic translation.
Pavinetant is a member of the class of quinolines that is the amide obtained by formal condensation of the carboxy group of 3-[(methanesulfonyl)amino]-2-phenylquinoline-4-carboxylic acid with the amino group of (1S)-1-phenylpropan-1-amine. A neurokinin-3 receptor antagonist that has been trialled as a potential drug for treatment of schizophrenia and menopausal symptoms. It has a role as a neurokinin-3 receptor antagonist and an antipsychotic agent. It is a member of quinolines, a secondary carboxamide, a sulfonamide and an aromatic amide. Pavinetant has been used in trials studying the basic science and treatment of Safety and Schizophrenia.
Epothilone B (Epo B) is a macrolide that causes the formation of bundles of intracellular microtubules in non-mitotic cells, induces the formation of hyperstable tubulin polymers, and arrests cell cycling in mitosis. It induces mitotic arrest at the G2-M transition in Hs578T and HeLa cells (IC50 = 3 and 32 nM, respectively) as well as in multidrug resistant KB3-1 and KBV-1 cells (IC50 = 16 and 92 nM, respectively). Epo B causes cell cycle arrest at nanomolar IC50 values in cell lines from ovarian, breast, lung, colon, prostate, and squamous cancer. Antitumor agent, stabilizing microtubule (MT) and inducing extrinsic pathway of apoptosis Epothilone B is an epithilone that is epithilone D in which the double bond in the macrocyclic ring has been oxidised to the corresponding epoxide (the S,S stereoisomer). It has a role as an apoptosis inducer, an antineoplastic agent and a microtubule-stabilising agent. It is an epothilone and an epoxide. Patupilone is a compound isolated from the myxobacterium Sorangium cellulosum. Similar to paclitaxel, patupilone induces microtubule polymerization and stabilizes microtubules against depolymerization conditions. In addition to promoting tubulin polymerization and stabilization of microtubules, this agent is cytotoxic for cells overexpressing P-glycoprotein, a characteristic that distinguishes it from the taxanes. Patupilone may cause complete cell-cycle arrest. Epothilone B is a 16-membered macrolide that mimics the biological effects of taxol.
Pazinaclone, also known as A-77000; DN-2327, is a sedative and anxiolytic drug in the cyclopyrrolone family of drugs. Some other cyclopyrrolone drugs include zopiclone and eszopiclone. Pazinaclone has a very similar pharmacological profile to the benzodiazepines including sedative and anxiolytic properties, but with less amnestic effects, and at low doses it is a relatively selective anxiolytic, with sedative effects only appearing at higher doses. Pazinaclone produces its sedative and anxiolytic effects by acting as a partial agonist at GABAA benzodiazepine receptors, although pazinaclone is more subtype-selective than most benzodiazepines.